N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a diverse array of functional groups, including a methoxyphenyl group, a thiophene ring, a pyrazole ring, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the thiophene ring: This step may involve the use of thiophene-2-carboxaldehyde in a condensation reaction.
Formation of the triazole ring: This can be synthesized via a cyclization reaction involving hydrazides and appropriate aldehydes.
Coupling reactions: The final steps involve coupling the intermediate compounds through nucleophilic substitution or condensation reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, or neurological disorders.
Materials Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: Researchers may study the compound’s interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism by which N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide exerts its effects is likely to involve multiple molecular targets and pathways. For example, the compound may interact with specific enzymes or receptors, leading to modulation of signaling pathways and cellular processes. The presence of multiple functional groups allows for diverse interactions, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}benzamide
- **N-{[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}benzamide
- **N-{[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanylbenzamide
Uniqueness
N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and biological interactions. This structural complexity may confer unique properties, such as enhanced binding affinity to specific targets or improved stability under physiological conditions.
Properties
Molecular Formula |
C32H28N6O3S2 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C32H28N6O3S2/c1-41-25-16-14-22(15-17-25)27-19-26(28-13-8-18-42-28)36-38(27)30(39)21-43-32-35-34-29(37(32)24-11-6-3-7-12-24)20-33-31(40)23-9-4-2-5-10-23/h2-18,27H,19-21H2,1H3,(H,33,40) |
InChI Key |
IGCKBNXMFVCXBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC=C5)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.